N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one
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Overview
Description
N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one is a complex organic compound belonging to the class of spiropyrans. Spiropyrans are known for their photochromic properties, meaning they can change color when exposed to light. This compound is particularly interesting due to its unique structure, which combines a benzopyran moiety with a piperidine ring, making it a subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one typically involves a multi-step process. One common method includes the condensation of a benzopyran derivative with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors is also common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the study of light-induced molecular changes.
Biology: Investigated for its potential as a molecular switch in biological systems.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of smart materials and sensors.
Mechanism of Action
The mechanism of action of N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between its spiropyran and merocyanine forms. This transformation is facilitated by the breaking and forming of chemical bonds within the molecule, leading to a change in its optical properties .
Comparison with Similar Compounds
Similar Compounds
Spiropyran: A general class of compounds with similar photochromic properties.
Merocyanine: The photoisomerized form of spiropyrans.
N,N-diethyl-2’-methylspiro[2H-1-benzopyran-2,3’-[3H]naphtho[2,1-b]pyran]-7-amine: Another spiropyran derivative with distinct structural features.
Uniqueness
N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one stands out due to its unique combination of a benzopyran moiety with a piperidine ring. This structural feature imparts unique chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1'-methylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15-8-6-14(7-9-15)10-12(16)11-4-2-3-5-13(11)17-14/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCENWWFAIVPRAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361211 |
Source
|
Record name | N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62756-24-5 |
Source
|
Record name | N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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